(1-Methyl-1H-indazol-4-YL)methanamine

Lipophilicity Medicinal Chemistry ADME Properties

(1-Methyl-1H-indazol-4-YL)methanamine (CAS 1144044-68-7) is a heterocyclic amine derivative featuring a 1-methylindazole core with an aminomethyl substituent at the 4-position. This specific substitution pattern is distinct from more common 5- and 6-substituted indazoles, positioning it as a specialized building block in medicinal chemistry.

Molecular Formula C9H11N3
Molecular Weight 161.20
CAS No. 1144044-68-7
Cat. No. B3026831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-indazol-4-YL)methanamine
CAS1144044-68-7
Molecular FormulaC9H11N3
Molecular Weight161.20
Structural Identifiers
SMILESCN1C2=CC=CC(=C2C=N1)CN
InChIInChI=1S/C9H11N3/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,5,10H2,1H3
InChIKeyPHNWDOCBKIJZPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (1-Methyl-1H-indazol-4-YL)methanamine (CAS 1144044-68-7) as a Specialized Indazole Scaffold


(1-Methyl-1H-indazol-4-YL)methanamine (CAS 1144044-68-7) is a heterocyclic amine derivative featuring a 1-methylindazole core with an aminomethyl substituent at the 4-position [1]. This specific substitution pattern is distinct from more common 5- and 6-substituted indazoles, positioning it as a specialized building block in medicinal chemistry. The compound's unique orientation of functional groups makes it a versatile scaffold for the synthesis of kinase inhibitors and other bioactive molecules, particularly those targeting enzymes where a specific spatial arrangement of hydrogen bond donors and acceptors is critical .

Technical Rationale: Why (1-Methyl-1H-indazol-4-YL)methanamine Cannot Be Casually Substituted in SAR Campaigns


The substitution of (1-Methyl-1H-indazol-4-YL)methanamine with a generic indazole or a different regioisomer (e.g., 5-yl or 6-yl) is not scientifically trivial. The 4-position aminomethyl group confers a unique spatial orientation and electronic environment compared to its 5-yl and 6-yl counterparts [1]. This directly impacts molecular recognition, as the vector of the amine group from the indazole core is critical for binding to target proteins. Furthermore, the N1-methyl group increases lipophilicity and metabolic stability relative to the non-methylated analog, (1H-indazol-4-yl)methanamine . These differences can lead to significant variations in potency, selectivity, and pharmacokinetic profiles, making the specific compound a non-fungible reagent in structure-activity relationship (SAR) studies [2]. The following section quantifies these critical differences where data is available.

Quantitative Differentiation: (1-Methyl-1H-indazol-4-YL)methanamine vs. Closest Analogs


Molecular Weight and Lipophilicity: N1-Methylation Advantage vs. Non-Methylated Analog

The presence of an N1-methyl group on the target compound increases its molecular weight and, more importantly, its lipophilicity (as measured by XLogP3) compared to the non-methylated analog, (1H-indazol-4-yl)methanamine. This modification is a standard strategy to improve membrane permeability and metabolic stability [1]. The data shows a clear, quantifiable difference in these critical drug-like properties .

Lipophilicity Medicinal Chemistry ADME Properties Scaffold Comparison

Spatial Vector of the Aminomethyl Group: Comparison of 4-yl vs. 5-yl Regioisomer

The target compound features an aminomethyl group at the 4-position of the indazole ring, whereas a common alternative is the 5-yl regioisomer, (1-methyl-1H-indazol-5-yl)methanamine. This structural difference is not trivial; the vector of the primary amine relative to the N1 and N2 atoms of the indazole core is fundamentally different. The 4-position substituent projects in a direction that is orthogonal to the plane of the bicyclic ring, which can be critical for engaging specific binding pockets in proteins like kinases [1]. While both compounds share the same molecular formula and weight, their distinct 3D conformation leads to different biological activities and synthetic utility [2].

Regioselectivity Molecular Recognition SAR Scaffold Comparison

Computational Drug-Likeness Profile: TPSA and Rotatable Bonds for Brain Penetration

The compound's computed properties, including a Topological Polar Surface Area (TPSA) of 43.8 Ų and a single rotatable bond, place it within favorable ranges for crossing the blood-brain barrier (BBB) according to standard medicinal chemistry rules [1]. For comparison, the non-methylated analog has a higher TPSA due to an additional hydrogen bond donor, potentially reducing its passive permeability. The low rotatable bond count (1) indicates high rigidity, which can be advantageous for achieving target selectivity by reducing entropic penalties upon binding .

Drug-likeness CNS Drug Design Computational Chemistry Scaffold Comparison

Target Applications for (1-Methyl-1H-indazol-4-YL)methanamine Based on Differentiated Properties


Kinase Inhibitor Scaffold for Oncology Programs

This compound is ideally suited as a core scaffold for the synthesis of novel kinase inhibitors, a common application for indazole derivatives . The 4-position aminomethyl group provides a vector for substitution that is orthogonal to the plane of the indazole, a geometry frequently observed in ATP-competitive kinase inhibitors. The N1-methyl group enhances the scaffold's lipophilicity, improving its passive permeability and metabolic stability compared to non-methylated analogs [1]. Researchers developing targeted therapies for cancers with deregulated kinase activity would prioritize this specific regioisomer over 5-yl or 6-yl alternatives to explore a distinct region of chemical space in their SAR studies.

Synthesis of CNS-Penetrant Small Molecules

The computed physicochemical properties of (1-Methyl-1H-indazol-4-YL)methanamine, particularly its low TPSA (43.8 Ų) and favorable XLogP3 (0.4), make it a promising building block for designing central nervous system (CNS) drugs . The reduction in TPSA relative to its non-methylated counterpart is a key differentiator, as it places the compound within a more favorable range for passive diffusion across the blood-brain barrier [1]. This makes it a strategic choice for medicinal chemistry campaigns targeting neurological disorders or brain cancers, where a non-methylated scaffold might be less effective.

Precursor for TRPV1 Antagonist Synthesis

This specific compound serves as a key intermediate in the synthesis of more complex molecules, including TRPV1 receptor antagonists . For instance, the derivative 1-(1-Methyl-1H-indazol-4-yl)-3-((1-methyl-1H-indol-5-yl)methyl)urea has been shown to possess functional antagonist activity at the TRPV1 receptor with an EC50 of 1.85 µM [1]. This demonstrates the utility of the 4-yl scaffold in constructing biologically active molecules targeting this specific ion channel, which is implicated in pain and inflammation pathways. Procurement of this specific regioisomer is essential for the successful synthesis of this class of TRPV1 modulators.

Bioisosteric Replacement in Late-Stage Lead Optimization

Due to its rigid structure and defined vector for the amine group, this compound is an excellent candidate for use as a bioisostere in late-stage lead optimization. It can be used to replace phenol or other heterocyclic moieties to modulate properties like lipophilicity and metabolic stability without drastically altering molecular shape . The quantifiable differences in its physicochemical profile compared to the non-methylated analog (e.g., +0.3 XLogP3, -1 H-bond donor) provide a rational basis for its selection to fine-tune the ADME properties of a lead candidate [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Methyl-1H-indazol-4-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.